Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate
Overview
Description
BAPTA tetrapotassium: is a highly selective calcium chelator, known for its ability to bind calcium ions with high affinity while exhibiting minimal binding to magnesium ions. This compound is widely used in scientific research to control intracellular calcium levels, which is crucial for studying various cellular processes and signaling pathways .
Mechanism of Action
Target of Action
The primary target of BAPTA tetrapotassium is intracellular calcium ions (Ca2+). It is a well-known calcium chelator, meaning it binds to calcium ions and helps in controlling the concentration of calcium ions inside cells .
Mode of Action
BAPTA tetrapotassium works by binding to free calcium ions in the cell. This binding process reduces the concentration of free calcium ions, thereby affecting various cellular processes that are regulated by calcium ions. The compound’s interaction with its targets results in changes in intracellular calcium signaling .
Biochemical Pathways
The affected pathways primarily involve calcium signaling. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth. By chelating calcium ions, BAPTA tetrapotassium can influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of BAPTA tetrapotassium’s action primarily involve the regulation of intracellular calcium levels. By chelating calcium ions, it can prevent calcium-dependent cellular processes, potentially influencing cell function in various ways .
Action Environment
The action, efficacy, and stability of BAPTA tetrapotassium can be influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the temperature. For example, the chelating ability of BAPTA tetrapotassium can be affected by the presence of other divalent cations .
Preparation Methods
Synthetic Routes and Reaction Conditions: BAPTA tetrapotassium is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA) with potassium hydroxide to form the tetrapotassium salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of BAPTA tetrapotassium involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for efficiency, scalability, and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: BAPTA tetrapotassium primarily undergoes chelation reactions, where it binds to calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions: The chelation reaction involves the use of BAPTA tetrapotassium and calcium ions in an aqueous solution. The reaction is highly selective for calcium over magnesium, making it an effective tool for studying calcium-dependent processes .
Major Products Formed: The primary product of the chelation reaction is the BAPTA-calcium complex, which is used to buffer calcium levels in various experimental setups .
Scientific Research Applications
Chemistry: In chemistry, BAPTA tetrapotassium is used to create calcium buffers with well-defined calcium concentrations. This is essential for studying the role of calcium in various chemical reactions and processes .
Biology: In biological research, BAPTA tetrapotassium is widely used to investigate calcium signaling pathways. It helps in understanding how calcium ions regulate cellular functions such as muscle contraction, neurotransmitter release, and cell division .
Medicine: In medical research, BAPTA tetrapotassium is used to study the role of calcium in disease mechanisms. It has been shown to inhibit phospholipase C activity and modulate intracellular calcium levels, making it a valuable tool for exploring therapeutic targets .
Industry: In industrial applications, BAPTA tetrapotassium is used in the development of calcium-sensitive assays and diagnostic kits. Its high selectivity for calcium makes it an ideal component for accurate and reliable measurements .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelator with lower selectivity for calcium over magnesium compared to BAPTA tetrapotassium
Ethylene glycol tetraacetic acid (EGTA): Another calcium chelator with higher selectivity for calcium over magnesium than EDTA but still less selective than BAPTA tetrapotassium
Uniqueness: BAPTA tetrapotassium’s high selectivity for calcium ions and its minimal binding to magnesium ions make it unique among calcium chelators. This property allows for precise control of calcium levels in various experimental setups, making it a preferred choice for researchers studying calcium-dependent processes .
Properties
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIDOKQOLSOFT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20K4N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85233-19-8 (Parent) | |
Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20994432 | |
Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73630-08-7 | |
Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does BAPTA affect neuronal activity?
A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []
Q2: What is the role of BAPTA in studying long-term depression (LTD)?
A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.